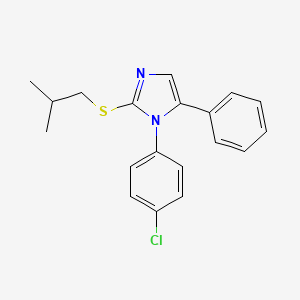

1-(4-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole

Description

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2S/c1-14(2)13-23-19-21-12-18(15-6-4-3-5-7-15)22(19)17-10-8-16(20)9-11-17/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUORLSPHHIBHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with isobutylthiol and phenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired imidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key Compounds for Comparison:

Structural Insights :

- Thiol vs.

- Aryl Substitutions : Replacing the phenyl group at C5 with 4-methylphenyl () increases steric bulk, which may influence binding affinity in biological systems.

- Core Heterocycle : Benzimidazole derivatives () generally exhibit enhanced aromatic stacking interactions compared to imidazoles due to their fused ring system.

Physicochemical Properties

Comparative Data:

Notes:

Yield Considerations :

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with imidazole ring formation via condensation of aldehydes/ketones with amines under acid catalysis. Key steps include:

- Substituent introduction: Thioether linkage (isobutylthio group) via nucleophilic substitution.

- Optimization parameters: Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs).

- Monitoring: Thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy for structural validation .

Example Reaction Table (Based on Analogous Compounds):

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Imidazole core formation | Benzaldehyde, NH₄OAc, AcOH, 70°C | 65 | 95% |

| Thioether functionalization | Isobutylthiol, K₂CO₃, DMF, 80°C | 58 | 92% |

Q. How do substituents (e.g., 4-chlorophenyl, isobutylthio) influence the compound’s bioactivity?

Methodological Answer:

- 4-Chlorophenyl: Enhances lipophilicity and membrane penetration, critical for intracellular target engagement.

- Isobutylthio: Modulates electron density on the imidazole ring, affecting binding to enzymatic active sites (e.g., cytochrome P450 inhibition).

- Experimental validation: Compare bioactivity of derivatives via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- Purity: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural confirmation:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–7.8 ppm) and thiomethyl protons (δ 2.5–3.0 ppm).

- IR spectroscopy: C-S stretch (~680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., fungal CYP51).

- MD simulations: Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories).

- Validation: Compare computational binding affinities with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar imidazoles?

Methodological Answer:

- Meta-analysis: Aggregate data from PubMed/Scopus using keywords like "imidazole derivatives + antimicrobial."

- Standardized assays: Re-test compounds under uniform conditions (e.g., CLSI guidelines for antifungal susceptibility).

- Substituent clustering: Group compounds by substituent electronegativity/logP to identify SAR trends .

Q. How can regioselectivity challenges in imidazole functionalization be addressed?

Methodological Answer:

- Protecting groups: Use tert-butyloxycarbonyl (Boc) to shield reactive N-H during thioether formation.

- Catalytic systems: Pd/Cu-mediated cross-coupling for precise C-S bond formation .

Q. What in silico tools predict oxidative metabolic pathways for this compound?

Methodological Answer:

- Software: Use StarDrop or ADMET Predictor to identify likely sites of oxidation (e.g., isobutylthio to sulfoxide).

- CYP450 docking: Prioritize isoforms (e.g., CYP3A4) for experimental validation via liver microsome assays .

Q. How can solubility be enhanced without compromising bioactivity?

Methodological Answer:

- Prodrug design: Introduce phosphate esters at the phenyl group for pH-dependent release.

- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve aqueous solubility .

Q. What statistical methods manage variability in SAR datasets?

Methodological Answer:

- Multivariate analysis: PCA to reduce dimensionality of substituent descriptors (e.g., Hammett σ, molar refractivity).

- Machine learning: Random Forest models to predict bioactivity from molecular fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.